molecular formula C26H20FNO5 B265331 ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Katalognummer B265331
Molekulargewicht: 445.4 g/mol
InChI-Schlüssel: UGHJXHWETGGXQG-LNVKXUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EFHB and is a member of the pyrrole class of organic compounds. In

Wirkmechanismus

EFHB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. By inhibiting COX-2 activity, EFHB is able to reduce inflammation in the body. EFHB has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer research.
Biochemical and Physiological Effects
EFHB has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. EFHB has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, EFHB has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of EFHB for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying inflammation, cancer, and neurodegenerative diseases. However, one limitation of EFHB is that it can be difficult to synthesize, which may limit its availability for some researchers.

Zukünftige Richtungen

There are a number of future directions for research on EFHB. One area of interest is the development of EFHB derivatives with improved pharmacological properties. Another area of interest is the study of EFHB in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of EFHB and its potential applications in scientific research.
Conclusion
In conclusion, EFHB is a promising compound with potential applications in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer research. EFHB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. While there are some limitations to the use of EFHB in lab experiments, the future looks bright for this promising compound. Further research is needed to fully understand its potential applications and to develop new derivatives with improved pharmacological properties.

Synthesemethoden

The synthesis of EFHB involves the reaction of 4-fluorophenylhydrazine with 4-hydroxybenzaldehyde to form a hydrazone intermediate. This intermediate is then treated with ethyl acetoacetate to form the pyrrole ring system. The resulting compound is then treated with benzoyl chloride to yield EFHB.

Wissenschaftliche Forschungsanwendungen

EFHB has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer research. EFHB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Eigenschaften

Produktname

ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Molekularformel

C26H20FNO5

Molekulargewicht

445.4 g/mol

IUPAC-Name

ethyl 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C26H20FNO5/c1-2-33-26(32)18-10-14-20(15-11-18)28-22(16-8-12-19(27)13-9-16)21(24(30)25(28)31)23(29)17-6-4-3-5-7-17/h3-15,22,29H,2H2,1H3/b23-21-

InChI-Schlüssel

UGHJXHWETGGXQG-LNVKXUELSA-N

Isomerische SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)F

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.